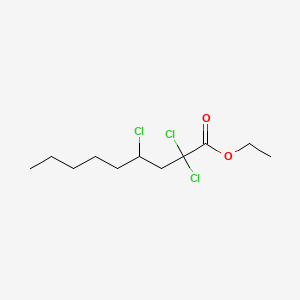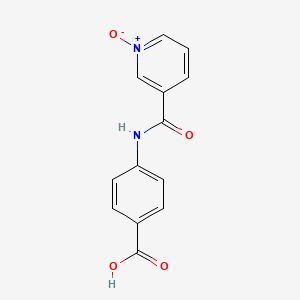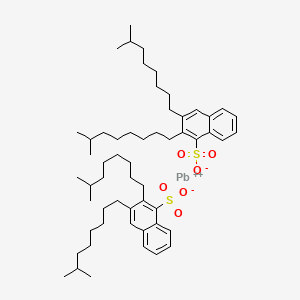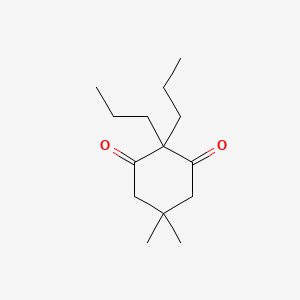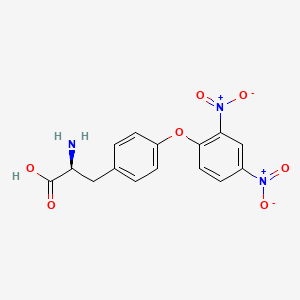
O-2,4-Dnp-L-Tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-2,4-Dnp-L-Tyrosine: is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is substituted with a 2,4-dinitrophenyl group. This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-2,4-Dnp-L-Tyrosine typically involves the nitration of L-tyrosineThe reaction conditions often require the use of strong acids like nitric acid and sulfuric acid .
Industrial Production Methods: The use of biocatalytic methods for the derivatization of L-tyrosine is also being explored for more sustainable production .
化学反应分析
Types of Reactions: O-2,4-Dnp-L-Tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
科学研究应用
O-2,4-Dnp-L-Tyrosine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is used in studies involving enzyme kinetics and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
作用机制
The mechanism by which O-2,4-Dnp-L-Tyrosine exerts its effects involves the interaction of the dinitrophenyl group with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The dinitrophenyl group can also participate in redox reactions, influencing cellular processes .
相似化合物的比较
2,4-Dinitrophenol: A compound with similar chemical properties but different applications, primarily used as a pesticide and in weight loss research.
2,4-Dinitrochlorobenzene: Another related compound used in chemical synthesis and as a reagent in various reactions.
Uniqueness: O-2,4-Dnp-L-Tyrosine is unique due to its specific structure, which combines the properties of L-tyrosine with the reactive dinitrophenyl group. This combination allows it to be used in a wide range of research applications, particularly in studies involving protein interactions and enzyme kinetics .
属性
分子式 |
C15H13N3O7 |
|---|---|
分子量 |
347.28 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)/t12-/m0/s1 |
InChI 键 |
OHFDOVYRFJQGIR-LBPRGKRZSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
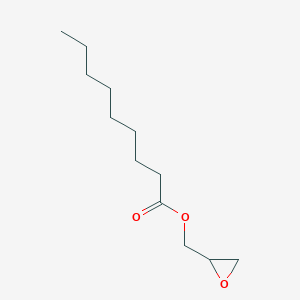
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
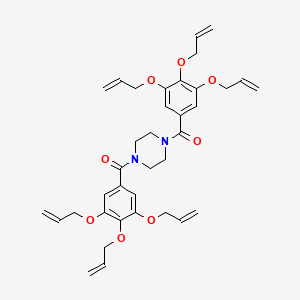
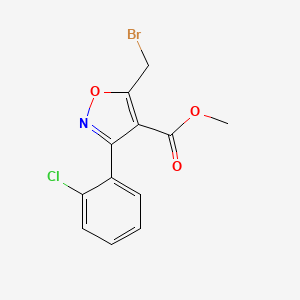
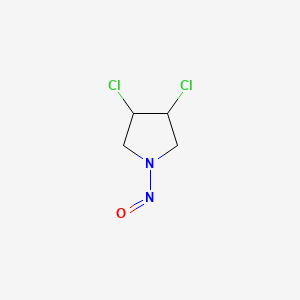
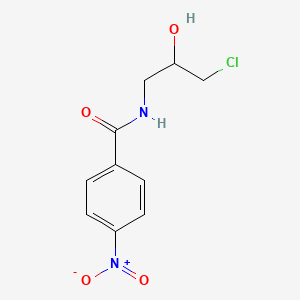
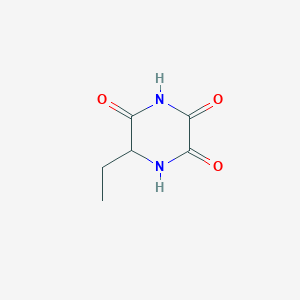
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
